molecular formula C9H12ClNO2 B074894 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride CAS No. 1446-27-1

2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride

Cat. No. B074894
CAS RN: 1446-27-1
M. Wt: 201.65 g/mol
InChI Key: QIPSWJFYYUTYHX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride is a chemical compound with potential applications in various fields. Its unique structure and properties make it an interesting subject for scientific study.

Synthesis Analysis

  • Synthesis of similar compounds involves processes like addition, hydrolysis, cyclization, oximation, esterification, and Neber arrangement reaction. One study outlines the synthesis of a related compound, 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, with a total yield of 43.4%, confirmed by ~1HNMR, MS, and IR techniques (Jin, 2006).
  • Another approach involves a Cu2O-catalyzed tandem ring-opening/coupling cyclization process for synthesizing 2,3-dihydro-1,4-benzodioxins (Bao, Liu, Lv, & Qian, 2008).

Molecular Structure Analysis

  • The molecular structure of compounds in the 1,4-benzodioxin family can be elucidated using spectroscopic methods like UV, PMR, and IR, as well as analysis techniques such as X-ray crystallography (Katrizky, Sewell, Topsom, Monro, & Potter, 1966).

Chemical Reactions and Properties

  • 1,4-Benzodioxin derivatives react with nucleophilic amines to form compounds like 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are precursors to potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
  • The reaction of α-(2-hydroxyphenoxy)alkylketones with dimethylsulphoxonium methylide gives access to 2-substituted-2,3-dihydro-2-hydroxymethyl-1,4-benzodioxins, indicating a versatile chemical behavior (Salimbeni, Manghisi, & Arnone, 1988).

Physical Properties Analysis

  • The thermodynamic and thermophysical properties of compounds related to 2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride, like primary amines, can be studied for their boiling, freezing, and triple-point temperatures, critical constants, vapor pressure, and density (Chao, Gadalla, Gammon, Marsh, Rodgers, Somayajulu, & Wilhoit, 1990).

Chemical Properties Analysis

  • Benzodioxin derivatives exhibit diverse chemical properties, demonstrated through reactions like the Diels Alder reaction, which yield tri- and tetracyclic systems, indicating their potential as synthetic intermediates (Ruiz, Pujol, Guillaumet, & Coudert, 1992).
  • Additionally, lithiation reactions of 6-methoxy-2,3-dihydro-1,4-benzodioxins yield 5-substituted derivatives, showcasing the compound's reactivity and versatility in organic synthesis (Besson, Hretani, Coudert, & Guillaumet, 1993).

Scientific Research Applications

  • Synthesis and Therapeutic Potential : The synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and related compounds from 1,4-benzodioxin-2-carboxylic esters or carboxamides has been investigated for their potential as therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

  • Anticonvulsant Activity : Research on amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid has shown promising results in anticonvulsant activity, suggesting potential applications in treating seizures (Arustamyan et al., 2019).

  • Catalyzed Synthesis Methods : A study has reported the preparation of 2,3-dihydro-1,4-benzodioxins using a Cu2O-catalyzed tandem ring-opening/coupling cyclization process. This method is significant for its moderate to good yields and tolerance for both aryl and aliphatic epoxides (Bao, Liu, Lv, & Qian, 2008).

  • Synthesis of Antihypertensive Agents : An improved synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in the preparation of the antihypertensive drug Doxazosin, has been described, highlighting the compound's relevance in hypertension and benign prostate hyperplasia treatment (Ramesh, Reddy, & Reddy, 2006).

  • Pharmaceutical Applications : The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid have been identified as valuable synthons for the enantiospecific synthesis of various therapeutic agents, highlighting their importance in pharmaceutical applications (Mishra, Kaur, Sharma, & Jolly, 2016).

  • Antibacterial and Antifungal Agents : Research has been conducted on the synthesis of compounds such as 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, which have shown promising antibacterial and antifungal potential (Abbasi et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, and H335 .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,7H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPSWJFYYUTYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932344
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-Benzodioxin-2-methanamine hydrochloride

CAS RN

1446-27-1
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxin-2-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Kohi, HT Yang, M Endoh - European journal of pharmacology, 1993 - Elsevier
The influence of a newly developed α 1 -adrenoceptor antagonist, HV723 (α-ethyl-3,4,5-trimethoxy-α-(3-((2-(2-methoxy-phenoxy) ethyl)-amino)-propyl) benzeneacetonitrile fumarate), …
Number of citations: 11 www.sciencedirect.com
PH Van der Graaf, NP Shankley… - British journal of …, 1996 - Wiley Online Library
1 In this study, the effects of seven α 1 ‐adrenoceptor antagonists (tamsulosin, phentolamine, prazosin, WB‐4101, 5‐methylurapidil, spiperone and HV723) have been examined on the …
Number of citations: 47 bpspubs.onlinelibrary.wiley.com
PA Leonard - 1991 - search.proquest.com
thesis and dissertation copies are in typewriter face, while others may Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the …
Number of citations: 2 search.proquest.com

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